molecular formula C12H11NO B1596960 (3-Pyrid-3-ylphenyl)methanol CAS No. 85553-54-4

(3-Pyrid-3-ylphenyl)methanol

Cat. No. B1596960
CAS RN: 85553-54-4
M. Wt: 185.22 g/mol
InChI Key: TVEWOWFVTBBHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Pyrid-3-ylphenyl)methanol, also known as 3-pyridylmethanol, is a member of the class of compounds known as phenols. It is a colorless solid with a molecular weight of 145.16 g/mol, and a melting point of 132-134 °C. It is an aromatic compound, containing both a phenyl and a pyridine ring, and has a wide range of applications in scientific research. In particular, it has been used in the synthesis of various other compounds, and has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Characterization of Complexes : A study by Anderson et al. (2013) focused on synthesizing fac-Re(CO)3Cl inverse pyridyl-1,2,3-triazole complexes, which involved (3-Pyrid-3-ylphenyl)methanol. These complexes were characterized using various spectroscopic techniques, providing insights into their electronic properties and potential applications in catalysis and materials science (Anderson et al., 2013).

  • Enantioselective Michael Addition : Lattanzi (2006) reported the use of diaryl-2-pyrrolidinemethanols, derived from (3-Pyrid-3-ylphenyl)methanol, as organocatalysts. These compounds were found to be efficient in the enantioselective Michael addition of malonate esters to nitroolefins, a key reaction in organic synthesis (Lattanzi, 2006).

  • Biocatalytic Synthesis : Chen et al. (2021) demonstrated the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using a liquid-liquid biphasic microreaction system. This approach showcased a green, economical, and efficient method for synthesizing this compound (Chen et al., 2021).

  • Study of Lipid Dynamics : Research by Nguyen et al. (2019) explored the impact of methanol, a common solubilizing agent, on lipid dynamics. This study is relevant to understanding the interactions of methanol-based compounds with biological membranes (Nguyen et al., 2019).

  • Catalytic Activity Studies : Duda et al. (1997) investigated iron(III) catecholate complexes of bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine in methanol. This study highlighted the catalytic activity of these complexes, relevant to the field of catalysis (Duda et al., 1997).

  • Production of Chiral Intermediates : A study by Ni et al. (2012) reported on the production of a key chiral intermediate of Betahistine, using a newly isolated Kluyveromyces sp. in an aqueous two-phase system. This research contributes to the field of chiral chemistry and pharmaceutical intermediates (Ni et al., 2012).

properties

IUPAC Name

(3-pyridin-3-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13-8-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEWOWFVTBBHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383796
Record name [3-(Pyridin-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Pyrid-3-ylphenyl)methanol

CAS RN

85553-54-4
Record name [3-(Pyridin-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 100 mL recovery flask was added 3-(3-pyridyl)-benzoic acid 45 (2.00 g, 10.0 mmol, 1.0 eq.) and THF (20 mL). The resulting suspension is stirred. BH3 (1.0 M in THF, 15 mL, 15 mmol, 1.5 eq.) was added the resulting mixture was refluxed overnight. Incomplete reduction was observed by LC/MS. Additional BH3 (10 mL) was added and the mixture was refluxed for an additional 6 h. LC/MS indicates complete reduction of the benzoic acid. The reaction mixture was concentrated and diluted with EtOAc. The organic layer was washed with a succession of water, HCl, brine. The combined aqueous layers were extracted with EtOAc. The organic phases were dried over anhydrous Na2SO4, filtered, and concentrated to give a clear oil. The crude material was purified via flash chromatography (40% to 60% EtOAc/Hex) to give a white solid (995 mg, 53%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Pyrid-3-ylphenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Pyrid-3-ylphenyl)methanol
Reactant of Route 3
Reactant of Route 3
(3-Pyrid-3-ylphenyl)methanol
Reactant of Route 4
Reactant of Route 4
(3-Pyrid-3-ylphenyl)methanol
Reactant of Route 5
Reactant of Route 5
(3-Pyrid-3-ylphenyl)methanol
Reactant of Route 6
Reactant of Route 6
(3-Pyrid-3-ylphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.